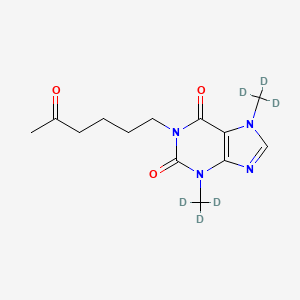

Pentoxifylline-d6

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-(5-oxohexyl)-3,7-bis(trideuteriomethyl)purine-2,6-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N4O3/c1-9(18)6-4-5-7-17-12(19)10-11(14-8-15(10)2)16(3)13(17)20/h8H,4-7H2,1-3H3/i2D3,3D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYPFEZZEUUWMEJ-XERRXZQWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CCCCN1C(=O)C2=C(N=CN2C)N(C1=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])N1C=NC2=C1C(=O)N(C(=O)N2C([2H])([2H])[2H])CCCCC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40676102 | |

| Record name | 3,7-Bis[(~2~H_3_)methyl]-1-(5-oxohexyl)-3,7-dihydro-1H-purine-2,6-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40676102 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

284.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1185878-98-1 | |

| Record name | 3,7-Bis[(~2~H_3_)methyl]-1-(5-oxohexyl)-3,7-dihydro-1H-purine-2,6-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40676102 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Molecular weight and formula of Pentoxifylline-d6 (C13H12D6N4O3)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of Pentoxifylline-d6, a deuterated analog of Pentoxifylline. This document is intended to serve as a foundational resource for researchers utilizing this compound in preclinical and clinical development, particularly in pharmacokinetic and metabolic studies.

Core Physicochemical Properties

This compound is a stable, isotopically labeled form of Pentoxifylline, a methylxanthine derivative used to improve blood flow. The incorporation of six deuterium atoms provides a distinct mass signature, making it an ideal internal standard for quantitative analysis by mass spectrometry.

| Property | Value | Source |

| Chemical Formula | C₁₃H₁₂D₆N₄O₃ | [1][2][3][4][5] |

| Molecular Weight | 284.34 g/mol | [2][4][6][7] |

| CAS Number | 1185878-98-1 | [1][2][4][7] |

| Appearance | Off-White Solid | [4] |

| Synonyms | 3,7-Dihydro-3,7-(dimethyl-d6)-1-(5-oxohexyl)-1H-purine-2,6-dione, 1-(5-Oxohexyl)-3,7-(dimethyl-d6)xanthine-d6, Oxpentifylline-d6 | [1][2][4] |

Experimental Protocol: Use as an Internal Standard in LC-MS/MS Analysis

The primary application of this compound is as an internal standard for the quantification of Pentoxifylline in biological matrices. The following is a generalized protocol for its use in liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Objective: To accurately quantify the concentration of Pentoxifylline in a plasma sample.

Materials:

-

This compound (internal standard)

-

Pentoxifylline (analytical standard)

-

Human plasma (or other biological matrix)

-

Acetonitrile (ACN)

-

Methanol (MeOH)

-

Formic acid (FA)

-

Water (LC-MS grade)

-

Solid Phase Extraction (SPE) cartridges

-

LC-MS/MS system

Procedure:

-

Preparation of Standard Solutions:

-

Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.

-

Prepare a working internal standard solution by diluting the stock solution to a final concentration of 100 ng/mL in 50:50 acetonitrile:water.

-

Prepare a series of calibration standards of Pentoxifylline in blank plasma, ranging from 1 to 1000 ng/mL.

-

-

Sample Preparation:

-

Thaw plasma samples to room temperature.

-

To 100 µL of each plasma sample, calibration standard, and quality control sample, add 10 µL of the 100 ng/mL this compound internal standard working solution.

-

Vortex each sample for 10 seconds.

-

Add 400 µL of acetonitrile to precipitate proteins.

-

Vortex for 1 minute, then centrifuge at 10,000 x g for 10 minutes.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the residue in 100 µL of the mobile phase.

-

-

LC-MS/MS Analysis:

-

Liquid Chromatography:

-

Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

-

Mobile Phase A: 0.1% Formic acid in water.

-

Mobile Phase B: 0.1% Formic acid in acetonitrile.

-

Gradient: A suitable gradient to separate the analyte from matrix components.

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5 µL.

-

-

Mass Spectrometry:

-

Ionization Mode: Electrospray Ionization (ESI), positive mode.

-

Multiple Reaction Monitoring (MRM) transitions:

-

Pentoxifylline: Q1 -> Q3 (e.g., m/z 279.1 -> 181.1)

-

This compound: Q1 -> Q3 (e.g., m/z 285.1 -> 187.1)

-

-

Optimize collision energy and other MS parameters for maximum signal intensity.

-

-

-

Data Analysis:

-

Construct a calibration curve by plotting the peak area ratio of Pentoxifylline to this compound against the nominal concentration of the calibration standards.

-

Determine the concentration of Pentoxifylline in the unknown samples by interpolating their peak area ratios from the calibration curve.

-

Relationship between Pentoxifylline and this compound

The following diagram illustrates the structural relationship between Pentoxifylline and its deuterated analog, this compound.

Caption: Isotopic labeling of Pentoxifylline to yield this compound.

References

- 1. caymanchem.com [caymanchem.com]

- 2. scbt.com [scbt.com]

- 3. Pentoxifylline Metabolite I-D6 - Daicel Pharma Standards [daicelpharmastandards.com]

- 4. pharmaffiliates.com [pharmaffiliates.com]

- 5. This compound | CAS 1185878-98-1 [daltonresearchmolecules.com]

- 6. This compound | C13H18N4O3 | CID 46782702 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. This compound | CAS 1185878-98-1 | LGC Standards [lgcstandards.com]

Pentoxifylline-d6 as a Stable Isotope-Labeled Internal Standard: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Pentoxifylline-d6, a stable isotope-labeled derivative of Pentoxifylline, and its application as an internal standard in quantitative bioanalysis. The use of stable isotope-labeled internal standards (SIL-IS) is a cornerstone of modern analytical techniques, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS), for ensuring accuracy and precision.[1][2][3] this compound, with its deuterium-labeled methyl groups, serves as an ideal tool for the precise quantification of Pentoxifylline in complex biological matrices.

Introduction to Pentoxifylline and the Role of SIL-IS

Pentoxifylline is a xanthine derivative used in the management of peripheral vascular disease.[4] It improves blood flow by increasing red blood cell flexibility and decreasing blood viscosity.[4][5][6][7] Accurate measurement of Pentoxifylline and its active metabolites in biological fluids is crucial for pharmacokinetic studies, therapeutic drug monitoring, and drug development.

Stable isotope-labeled internal standards are considered the gold standard in quantitative mass spectrometry.[2] By incorporating stable isotopes like deuterium (²H or D), carbon-13 (¹³C), or nitrogen-15 (¹⁵N), these standards are chemically identical to the analyte but have a different mass.[2] This mass difference allows the mass spectrometer to distinguish between the analyte and the internal standard. The key advantage of using a SIL-IS like this compound is its ability to co-elute with the unlabeled analyte and experience similar ionization effects and extraction recoveries, thus effectively compensating for variations in sample preparation and analysis.[8]

Physicochemical Properties of this compound

This compound is a deuterated analog of Pentoxifylline. Its fundamental properties are detailed below:

| Property | Value |

| Formal Name | 3,7-dihydro-3,7-di(methyl-d₃)-1-(5-oxohexyl)-1H-purine-2,6-dione |

| CAS Number | 1185878-98-1 |

| Molecular Formula | C₁₃H₁₂D₆N₄O₃ |

| Molecular Weight | 284.3 g/mol |

| Synonyms | Oxpentifylline-d6, PTX-d6 |

| Solubility | Soluble in Acetonitrile, DMSO, Methanol |

Source: Cayman Chemical[9]

Analytical Methodologies using this compound

The primary application of this compound is as an internal standard for the quantification of Pentoxifylline and its metabolites in biological samples by LC-MS/MS.

This protocol is adapted from a study that developed and validated an LC-MS/MS method for the simultaneous quantification of Pentoxifylline (PTX), its active metabolites Lisofylline (PTX-M1) and 1-(3-carboxypropyl)-3,7-dimethylxanthine (PTX-M5), and Donepezil (DNP) in rat plasma, using this compound (PTX-d6) as the internal standard.[10][11][12]

3.1.1. Materials and Reagents

-

Pentoxifylline (PTX)

-

Lisofylline (PTX-M1)

-

1-(3-carboxypropyl)-3,7-dimethylxanthine (PTX-M5)

-

This compound (PTX-d6, Internal Standard)

-

HPLC-grade Methanol

-

Formic Acid

-

Rat Plasma

3.1.2. Sample Preparation (Protein Precipitation)

-

Pipette 50 µL of rat plasma into a microcentrifuge tube.

-

Add 150 µL of methanol containing the internal standard (this compound).

-

Vortex the mixture for 5 minutes.

-

Centrifuge at 13,000 rpm for 10 minutes.

-

Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in 100 µL of the mobile phase.

-

Inject a 5 µL aliquot into the LC-MS/MS system.

3.1.3. Liquid Chromatography Conditions

-

Column: Imtakt Cadenza® CD-C18 (100 × 3 mm, 3 µm)

-

Mobile Phase: 0.1% formic acid in water and methanol (20:80, v/v)

-

Flow Rate: 0.2 mL/min

-

Column Temperature: 40°C

3.1.4. Mass Spectrometry Conditions

-

Ionization Mode: Electrospray Ionization (ESI), Positive

-

Detection Mode: Multiple Reaction Monitoring (MRM)

Mass Transitions (m/z):

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |

| Pentoxifylline (PTX) | 279.3 | 181.1 |

| Lisofylline (PTX-M1) | 281.1 | 263.1, 160.9 |

| PTX-M5 | 267.1 | 249.0, 220.9 |

| This compound (IS) | 285.3 | 187.1 |

Source: Adapted from a study by Lee et al. (2023)[10][12]

3.1.5. Method Validation Parameters

| Parameter | Result |

| Linearity Range (PTX) | 5–8000 ng/mL |

| Correlation Coefficient (r²) | ≥ 0.99 |

| Intra- and Inter-day Precision (%CV) | < 15% |

| Accuracy (% bias) | Within ± 15% |

Source: Adapted from a study by Lee et al. (2023)[10][12]

Caption: Workflow for the bioanalysis of Pentoxifylline using this compound as an internal standard.

Pharmacokinetics of Pentoxifylline

Pentoxifylline is rapidly and almost completely absorbed after oral administration, but it undergoes extensive first-pass metabolism, resulting in a bioavailability of 20-30%.[4][13] The parent drug has a short half-life of 0.4 to 0.8 hours.[4][14] Several active metabolites are formed, with Lisofylline (Metabolite I) and Metabolite V being the major ones found in plasma.[13][14][15] The metabolites generally have longer half-lives than the parent compound, ranging from 1 to 1.6 hours.[13][14]

Pharmacokinetic Parameters of Pentoxifylline (Single Oral Doses in Healthy Males):

| Dose (mg) | Cmax (ng/mL) | Tmax (h) | AUC₀-∞ (ng*h/mL) | t₁/₂ (h) |

| 100 | 272 | 0.29 | 193 | 0.39 |

| 200 | ~600 | ~0.35 | ~450 | ~0.6 |

| 400 | 1607 | 0.41 | 1229 | 0.84 |

Source: DrugBank Online, adapted from various studies.[13][14] Note: Values are means and approximations from reported ranges.

Mechanism of Action and Signaling Pathways

Pentoxifylline's therapeutic effects are multifaceted and stem from its influence on several cellular pathways.[6] It is a non-selective phosphodiesterase (PDE) inhibitor, which leads to an increase in intracellular cyclic adenosine monophosphate (cAMP).[5][6][7] This increase in cAMP has several downstream effects, including vasodilation and inhibition of inflammatory responses.[7]

Pentoxifylline also improves the deformability of red blood cells, reduces platelet aggregation, and has anti-inflammatory properties by inhibiting the synthesis of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).[4][5][6][7][16]

Caption: Simplified signaling pathway of Pentoxifylline's mechanism of action.

Conclusion

This compound is an indispensable tool for the accurate and precise quantification of Pentoxifylline in biological matrices. Its use as a stable isotope-labeled internal standard in LC-MS/MS methods mitigates the variability inherent in sample preparation and analysis, leading to reliable pharmacokinetic and clinical data. This guide provides the foundational technical information and methodologies for researchers and drug development professionals to effectively utilize this compound in their studies.

References

- 1. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. crimsonpublishers.com [crimsonpublishers.com]

- 3. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Pentoxifylline - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. Pentoxifylline - Wikipedia [en.wikipedia.org]

- 6. What is the mechanism of Pentoxifylline? [synapse.patsnap.com]

- 7. What is Pentoxifylline used for? [synapse.patsnap.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. caymanchem.com [caymanchem.com]

- 10. mdpi.com [mdpi.com]

- 11. Method Development and Validation for the Simultaneous Quantitation of Pentoxifylline, Its Pharmacologically Active Met… [ouci.dntb.gov.ua]

- 12. researchgate.net [researchgate.net]

- 13. go.drugbank.com [go.drugbank.com]

- 14. Pharmacokinetics of orally administered pentoxifylline in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Pharmacokinetics of pentoxifylline and its main metabolites in patients with different degrees of heart failure following a single dose of a modified-release formulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Pentoxifylline decreases serum levels of tumor necrosis factor alpha, interleukin 6 and C-reactive protein in hemodialysis patients: results of a randomized double-blind, controlled clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]

Research Applications of Pentoxifylline: A Technical Guide for Drug Development Professionals

Abstract: Pentoxifylline (PTX), a methylxanthine derivative, is a multifaceted therapeutic agent with a rich history of clinical use and a growing portfolio of research applications. While primarily approved for the treatment of intermittent claudication, its complex mechanism of action, encompassing hemorheological improvements and potent anti-inflammatory and immunomodulatory effects, has spurred extensive investigation into a wide array of pathological conditions. This technical guide provides an in-depth overview of the core mechanisms, pharmacokinetic profile, and diverse research applications of Pentoxifylline. It summarizes key quantitative data from clinical and preclinical studies, presents detailed experimental protocols, and visualizes critical signaling pathways and workflows to support researchers, scientists, and drug development professionals in exploring the full therapeutic potential of this compound.

Core Mechanisms of Action

Pentoxifylline exerts its therapeutic effects through several interrelated pathways, primarily revolving around its functions as a rheological agent and an anti-inflammatory molecule.

Hemorheological Effects

PTX's classical mechanism involves the improvement of blood flow characteristics. This is achieved by:

-

Increasing Red Blood Cell (RBC) Deformability: PTX enhances the flexibility of erythrocytes, allowing them to pass more easily through constricted capillaries and improving microcirculation.[1][2]

-

Decreasing Blood Viscosity: By improving RBC flexibility and reducing plasma fibrinogen concentrations, PTX lowers the overall viscosity of the blood.[1][3]

-

Inhibiting Platelet Aggregation: The compound reduces the tendency of platelets to clump together, mitigating the risk of thrombus formation.[2][4]

Anti-inflammatory and Immunomodulatory Effects

A significant area of research focuses on PTX's ability to modulate the immune response. The primary molecular mechanism is the non-selective inhibition of phosphodiesterase (PDE) enzymes.[1][2][3] This inhibition leads to a cascade of downstream effects:

-

Increased intracellular cyclic AMP (cAMP): By preventing the breakdown of cAMP, PTX elevates its intracellular concentration.[2][3]

-

Activation of Protein Kinase A (PKA): Elevated cAMP levels lead to the activation of PKA.[4]

-

Inhibition of Pro-inflammatory Cytokines: A key consequence is the significant reduction in the synthesis and release of major pro-inflammatory cytokines, most notably Tumor Necrosis Factor-alpha (TNF-α), as well as various interleukins (e.g., IL-1, IL-6).[2][4][5]

-

Downregulation of Transcription Factors: PTX has been shown to inhibit the activation of critical pro-inflammatory transcription factors such as Nuclear Factor-kappa B (NF-κB).[6]

Anti-Fibrotic Effects

Emerging research indicates that PTX can attenuate fibrotic processes. It has been shown to inhibit Platelet-Derived Growth Factor (PDGF)-induced proliferation of vascular smooth muscle cells and Transforming Growth Factor-beta (TGF-β)-stimulated collagen synthesis, suggesting potential applications in conditions characterized by tissue fibrosis.[6]

Pharmacokinetics and Metabolism

Understanding the pharmacokinetic profile of PTX is critical for designing effective dosing regimens and developing new formulations. The drug is rapidly and almost completely absorbed after oral administration, but it undergoes extensive first-pass metabolism in the liver and erythrocytes, resulting in low bioavailability.[3][6]

| Parameter | Value | Source(s) |

| Bioavailability | 20-30% | [3][6] |

| Time to Peak (Tmax) | 2-4 hours (Extended-Release) | [3][7] |

| Half-life (t½) | 0.4 - 0.8 hours (Parent Drug) | [3][6][8] |

| Half-life (t½) | 1.0 - 1.6 hours (Active Metabolites) | [3][6][8] |

| Metabolism | Extensive first-pass (hepatic & erythrocytes) | [3][6] |

| Active Metabolites | Metabolite I (M1), Metabolite V (M5) | [6][7] |

| Excretion | >95% via urine as metabolites | [3][4][7] |

The short half-life of the parent compound necessitates the use of extended-release formulations to maintain therapeutic plasma concentrations.[7][8]

Research Applications & Clinical Evidence

While officially indicated for intermittent claudication, PTX has been investigated in a multitude of other diseases due to its broad mechanisms of action.

Peripheral Artery Disease (Intermittent Claudication)

This is the primary FDA-approved indication for PTX.[4] Clinical trials have evaluated its efficacy in improving walking distance for patients suffering from the cramp-like pain of claudication.

| Study / Meta-analysis | Key Finding | Note | Source(s) |

| Porter et al. (1982) | PTX (up to 1200 mg/day) was significantly more effective than placebo in increasing both initial and absolute claudication distances. | Multicenter, double-blind, placebo-controlled trial with 128 outpatients. | [9] |

| Hood et al. (1996) | Meta-analysis showed a statistically significant improvement in pain-free walking distance (mean difference: 29.4 m) and absolute walking distance (mean difference: 48.4 m) versus placebo. | Included 11 trials with over 600 patients. | [10] |

| Cochrane Review (2020) | Most included studies suggested a possible improvement in pain-free and total walking distance for PTX over placebo, but heterogeneity between studies was considerable. | Review of 24 studies with 3377 participants. | [11][12] |

Inflammatory and Renal Conditions

PTX's potent anti-inflammatory properties have made it an attractive candidate for diseases with a strong inflammatory component, including chronic kidney disease (CKD) and acute coronary syndromes (ACS).

| Study | Condition | Key Finding | Note | Source(s) |

| Fernandes et al. (2008) | Acute Coronary Syndromes (ACS) | PTX (400mg TID for 6 months) significantly reduced CRP (p=0.04) and TNF-α (p<0.01) and lessened the decline in anti-inflammatory IL-10 (p<0.01) compared to placebo. | Double-blind, prospective, placebo-controlled study with 64 patients. | [5] |

| Goicoechea et al. (2012) | Chronic Kidney Disease (CKD) | PTX (400mg BID for 12 months) significantly decreased hs-CRP, fibrinogen, and TNF-α (p<0.002 for all) and stabilized renal function compared to the control group. | Prospective randomized trial with 91 patients (eGFR <60 ml/min). | [13] |

| Navarro et al. (2011) | Hemodialysis Patients | PTX significantly decreased serum TNF-α, IL-6, and CRP compared to placebo over 4 months. | Randomized, double-blind, controlled clinical trial. | [14][15] |

Other Investigational Areas

-

Male Infertility: In vitro application of PTX has been studied to improve sperm motility and function prior to assisted reproductive procedures.[16][17][18][19] However, results suggest its indiscriminate use may not be beneficial and should be evaluated on a case-by-case basis.[16]

-

Pancreatitis: Animal models have shown that PTX can ameliorate inflammation and oxidative stress in experimentally induced pancreatitis.[20][21][22]

-

Dermatology: PTX has been used off-label for various inflammatory skin conditions.

-

Alcoholic Hepatitis: Studies have shown a benefit in reducing the risk of hepatorenal syndrome.[4]

Preclinical Research and Experimental Models

Animal and in vitro models are crucial for elucidating the mechanisms of PTX and exploring new therapeutic avenues.

Summary of Preclinical Animal Model Data

| Model | Animal | Key Findings | Source(s) |

| Chronic Pancreatitis | Sprague Dawley Rats | PTX (25 & 50 mg/kg) significantly lowered TNF-α, TGF-β, and MDA, and improved histopathological scores compared to the control group (p < .05). | [20][23] |

| Acute Pancreatitis | Sprague Dawley Rats | PTX significantly reduced pancreatic inflammation, edema, and attenuated the depletion of pancreatic glutathione and the increase in serum lipase and TNF-α levels. | [21][22] |

Detailed Experimental Protocols

Protocol 1: Caerulein-Induced Chronic Pancreatitis in Rats This protocol is based on the methodology described by Kucuk et al. (2020).[20][23]

-

Objective: To investigate the protective efficacy of Pentoxifylline in an experimental model of chronic pancreatitis.

-

Animal Model: Female Sprague Dawley rats.

-

Induction of Pancreatitis: A combination of caerulein and alcohol administration is used to induce a chronic pancreatitis phenotype.

-

Experimental Groups (n=8 per group):

-

Control: Caerulein + alcohol.

-

Low-Dose PTX: Caerulein + alcohol + PTX (25 mg/kg).

-

High-Dose PTX: Caerulein + alcohol + PTX (50 mg/kg).

-

Placebo: Caerulein + alcohol + saline.

-

Sham: Saline injection only.

-

-

Procedure:

-

Administer caerulein and alcohol according to the established induction protocol.

-

Administer PTX or saline concurrently as per the group assignments.

-

After the final injection (typically 12 hours post-final dose), sacrifice the animals.

-

Collect blood samples for biochemical analysis.

-

Harvest pancreatic tissue for histopathological examination.

-

-

Endpoint Analysis:

-

Biochemical: Measure serum/plasma concentrations of TNF-α, TGF-β, Malondialdehyde (MDA), and Glutathione Peroxidase (GPx).

-

Histopathological: A pathologist, blinded to the treatment groups, scores pancreatic tissue for edema, inflammation, and necrosis.

-

Protocol 2: In Vitro Fertilization (IVF) with Anti-Sperm Antibodies This protocol is based on the methodology described by Yovich et al. (1994).[16]

-

Objective: To investigate the effect of Pentoxifylline on fertilization rates in the presence of anti-sperm antibodies.

-

Study Population: Couples undergoing IVF for immunological male-factor infertility (≥50% antibody-coated spermatozoa).

-

Design: Randomized, controlled trial using sibling oocytes.

-

Procedure:

-

Collect oocytes and semen samples as per standard IVF procedures.

-

Process semen sample to select spermatozoa, typically using a Percoll gradient.

-

Divide the selected sperm sample into two aliquots.

-

Treatment Group: Incubate one sperm aliquot with a solution containing 3.6 mM Pentoxifylline.

-

Control Group: Incubate the second sperm aliquot with a control medium without Pentoxifylline.

-

Randomly allocate sibling oocytes from the same patient to be inseminated by either the treatment or control sperm.

-

Culture the resulting embryos.

-

-

Endpoint Analysis:

-

Compare the fertilization rate between the two groups.

-

Assess and compare the cleavage rate and overall embryo quality.

-

Monitor subsequent clinical outcomes (e.g., pregnancy rates) if embryos from both groups are transferred.

-

Drug Development Considerations

-

Safety and Tolerability: Pentoxifylline is generally well-tolerated. The most common side effects are dose-related and involve the gastrointestinal tract (e.g., nausea) and central nervous system (e.g., dizziness, headache).[11][12]

-

Formulation: The short half-life of the parent drug is a significant formulation challenge.[8] Extended-release tablets are the standard oral dosage form, designed to provide sustained plasma levels.[3][7] Development of novel delivery systems could further optimize its therapeutic index.

-

Drug Interactions: Caution is advised when co-administering with antihypertensive agents, anticoagulants (e.g., warfarin), and theophylline, as PTX can potentiate their effects.[3]

Conclusion and Future Directions

Pentoxifylline is a versatile drug with a well-established primary indication and a vast, promising horizon of investigational applications. Its dual-action profile as both a hemorheological agent and a potent inhibitor of inflammatory cytokines makes it a compelling candidate for repurposing and further development. The existing body of research, from preclinical models to human clinical trials, provides a strong foundation for its exploration in cardiovascular diseases, chronic inflammatory conditions, fibrotic disorders, and beyond.

Future research should focus on large-scale, multicenter clinical trials with hard endpoints to definitively establish the efficacy of PTX in its most promising off-label applications. Furthermore, investigations into targeted delivery systems and combination therapies could unlock new potential, enhancing its therapeutic benefits while minimizing side effects. For drug development professionals, Pentoxifylline represents a valuable compound with a known safety profile and a wealth of data to guide the exploration of new therapeutic frontiers.

References

- 1. What is the mechanism of Pentoxifylline? [synapse.patsnap.com]

- 2. What is Pentoxifylline used for? [synapse.patsnap.com]

- 3. Pentoxifylline - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Pentoxifylline - Wikipedia [en.wikipedia.org]

- 5. Pentoxifylline reduces pro-inflammatory and increases anti-inflammatory activity in patients with coronary artery disease--a randomized placebo-controlled study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. go.drugbank.com [go.drugbank.com]

- 7. accessdata.fda.gov [accessdata.fda.gov]

- 8. Pharmacokinetics of orally administered pentoxifylline in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Pentoxifylline efficacy in the treatment of intermittent claudication: multicenter controlled double-blind trial with objective assessment of chronic occlusive arterial disease patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Management of intermittent claudication with pentoxifylline: meta-analysis of randomized controlled trials - PMC [pmc.ncbi.nlm.nih.gov]

- 11. baycrest.echoontario.ca [baycrest.echoontario.ca]

- 12. How well does pentoxifylline treat intermittent claudication? | Cochrane [cochrane.org]

- 13. Effects of pentoxifylline on inflammatory parameters in chronic kidney disease patients: a randomized trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Pentoxifylline decreases serum levels of tumor necrosis factor alpha, interleukin 6 and C-reactive protein in hemodialysis patients: results of a randomized double-blind, controlled clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. academic.oup.com [academic.oup.com]

- 16. The effect of pentoxifylline on in-vitro fertilization in the presence of anti-sperm antibodies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Beneficial effect of adding pentoxifylline to processed semen samples on ICSI outcome in infertile males with mild and moderate asthenozoospermia: A randomized controlled prospective crossover study - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Sperm treatment with pentoxifylline improves the fertilizing ability in patients with acrosome reaction insufficiency - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Frontiers | Pregnancy and neonatal outcomes of ICSI using pentoxifylline to identify viable spermatozoa in patients with frozen-thawed testicular spermatozoa [frontiersin.org]

- 20. Pentoxifylline has favorable preventive effects on experimental chronic pancreatitis model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Pentoxifylline ameliorates cerulein-induced pancreatitis in rats: role of glutathione and nitric oxide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. The beneficial effects of pentoxifylline on caerulein-induced acute pancreatitis in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

Technical Guide: Pentoxifylline-d6 and its Synonyms in Bioanalytical Research

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Pentoxifylline-d6 (Oxpentifylline-d6), a deuterated analog of Pentoxifylline, and its application in bioanalytical methodologies. This document details its chemical synonyms and identifiers, experimental protocols for its use as an internal standard, quantitative data from pharmacokinetic studies, and the signaling pathways influenced by its non-deuterated form, Pentoxifylline.

Chemical Synonyms and Identifiers

This compound is a stable isotope-labeled version of Pentoxifylline, where six hydrogen atoms have been replaced by deuterium. This modification makes it an ideal internal standard for mass spectrometry-based quantification of Pentoxifylline in biological matrices.

| Identifier | Value |

| Primary Synonym | Oxpentifylline-d6 |

| Systematic Name | 1-(5-oxohexyl)-3,7-bis(trideuteriomethyl)purine-2,6-dione |

| Other Synonyms | Pentoxyfylline D6, BL-191-d6, PTX-d6 |

| CAS Number | 1185878-98-1[1] |

| Molecular Formula | C₁₃H₁₂D₆N₄O₃ |

| Molecular Weight | 284.34 g/mol [2] |

Experimental Protocols: Quantification of Pentoxifylline using this compound as an Internal Standard

This compound is predominantly used as an internal standard (IS) in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods to ensure the accuracy and precision of Pentoxifylline quantification in biological samples such as plasma.[3]

Sample Preparation: Protein Precipitation

A simple and rapid protein precipitation method is commonly employed for the extraction of Pentoxifylline and this compound from plasma samples.[3][4]

-

To a 30 µL aliquot of rat plasma, add a working solution of this compound (IS).

-

Add methanol for protein precipitation.

-

Vortex the mixture for 1 minute.

-

Centrifuge the sample at 13,000 x g for 3 minutes to pellet the precipitated proteins.[5]

-

Collect the supernatant for LC-MS/MS analysis.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

The following provides an example of LC-MS/MS conditions for the simultaneous quantification of Pentoxifylline, its metabolites, and this compound.

Table 1: Chromatographic Conditions [3][6]

| Parameter | Condition |

| LC System | Shimadzu Nexera X2 or equivalent |

| Column | Imtakt Cadenza® CD-C18 (100 × 3 mm, 3 µm) |

| Mobile Phase | 0.1% formic acid in water and methanol (20:80, v/v) |

| Flow Rate | 0.2 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 40°C |

| Autosampler Temp | 4°C |

Table 2: Mass Spectrometric Parameters [3][6]

| Parameter | Setting |

| Mass Spectrometer | API 4000 triple-quadrupole or equivalent |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| Pentoxifylline Transition | m/z 279.3 > 181.1 |

| This compound (IS) Transition | m/z 285.3 > 187.1 |

| Lisofylline (Metabolite) Transition | m/z 281.1 > 263.1 > 160.90 |

| PTX-M5 (Metabolite) Transition | m/z 267.1 > 249.0 > 220.9 |

Quantitative Data

The use of this compound as an internal standard allows for the generation of robust quantitative data for pharmacokinetic studies of Pentoxifylline.

Table 3: LC-MS/MS Method Validation Parameters for Pentoxifylline Quantification [3][4][7][8]

| Parameter | Value |

| Linearity Range | 2–1000 ng/mL |

| Lower Limit of Quantification (LLOQ) | 2 ng/mL |

| Intra- and Inter-day Precision (RSD%) | < 10% |

| Accuracy | 88.65% to 97.18% |

| Recovery | 83.50% to 90.10% |

Table 4: Pharmacokinetic Parameters of Pentoxifylline in Healthy Volunteers (400 mg oral dose) [8][9]

| Parameter | Value |

| Cmax (Peak Plasma Concentration) | 1607 ng/mL (Fasted) |

| Tmax (Time to Peak Concentration) | 0.29 - 0.41 hours |

| AUC₀₋t (Area Under the Curve) | 4684.08 h*ng/mL (Fasted) |

| Elimination Half-life | 0.39 - 0.84 hours |

Signaling Pathways of Pentoxifylline

Pentoxifylline, the non-deuterated parent compound, exerts its therapeutic effects through various mechanisms, primarily as a non-selective phosphodiesterase (PDE) inhibitor.[1][10][11] This inhibition leads to an increase in intracellular cyclic adenosine monophosphate (cAMP), which in turn modulates several downstream signaling pathways.

cAMP-Mediated Anti-inflammatory Pathway

Caption: Pentoxifylline inhibits PDE, increasing cAMP and activating PKA, which suppresses pro-inflammatory mediator synthesis.

Experimental Workflow for Pharmacokinetic Analysis

Caption: Workflow for pharmacokinetic analysis of Pentoxifylline using this compound as an internal standard.

Conclusion

This compound, also known as Oxpentifylline-d6, is an indispensable tool for the accurate and reliable quantification of Pentoxifylline in biological matrices. Its use as an internal standard in LC-MS/MS assays is well-established, with detailed protocols and validation data readily available. Understanding the underlying signaling pathways of the parent compound, Pentoxifylline, provides crucial context for its pharmacological effects, which include anti-inflammatory and hemorheological properties mediated through the inhibition of phosphodiesterase and subsequent increase in intracellular cAMP. This technical guide serves as a comprehensive resource for researchers and professionals in drug development, facilitating the effective use of this compound in their studies.

References

- 1. Pentoxifylline - Wikipedia [en.wikipedia.org]

- 2. Use of liquid chromatography-tandem mass spectrometry for the analysis of pentoxifylline and lisofylline in plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. khu.elsevierpure.com [khu.elsevierpure.com]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Development and Validation a UPLC-MS/MS Method for Quantification of Pentoxifylline in Beagle Plasma: Application for Pharmacokinetic Study of Food Effect - PMC [pmc.ncbi.nlm.nih.gov]

- 9. go.drugbank.com [go.drugbank.com]

- 10. Pentoxifylline - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. What is the mechanism of Pentoxifylline? [synapse.patsnap.com]

Decoding the Certificate of Analysis for Pentoxifylline-d6: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides a comprehensive overview of the essential components of a Certificate of Analysis (CoA) for Pentoxifylline-d6, a deuterated internal standard crucial for the accurate quantification of the drug Pentoxifylline in biological matrices. Understanding the data presented in a CoA is paramount for ensuring the quality, reliability, and reproducibility of experimental results in research and development settings.

Understanding this compound

This compound is a stable isotope-labeled version of Pentoxifylline, a methylxanthine derivative used to treat muscle pain in people with peripheral artery disease. In analytical chemistry, particularly in mass spectrometry-based methods, this compound serves as an ideal internal standard. Its chemical properties are nearly identical to Pentoxifylline, but its increased mass allows for clear differentiation in a mass spectrometer, enabling precise quantification of the unlabeled drug.

Key Identifiers:

| Parameter | Value |

| Chemical Name | 3,7-dihydro-3,7-di(methyl-d3)-1-(5-oxohexyl)-1H-purine-2,6-dione |

| Synonyms | Oxpentifylline-d6 |

| CAS Number | 1185878-98-1 |

| Molecular Formula | C₁₃H₁₂D₆N₄O₃ |

| Molecular Weight | 284.34 g/mol |

Quantitative Data from a Certificate of Analysis

The CoA provides critical quantitative data that attests to the quality and purity of the standard. Below are tables summarizing the typical data found on a CoA for this compound, with illustrative values for clarity.

Table 1: Purity and Isotopic Enrichment

| Test | Specification | Result | Method |

| Chemical Purity | ≥98.0% | 99.5% | HPLC |

| Isotopic Purity | ≥99% deuterated forms (d₁-d₆)[1] | Conforms | Mass Spectrometry |

| Deuterium Enrichment | ≥98 atom % D | 99.2 atom % D | Mass Spectrometry |

Table 2: Impurity Profile

| Impurity Name | CAS Number | Specification | Result |

| Pentoxifylline | 6493-05-6 | ≤0.5% | 0.15% |

| Hydroxy Pentoxifylline | 6493-06-7 | ≤0.1% | <0.05% |

| Pentoxifylline Acid | 6493-07-8 | ≤0.1% | <0.05% |

| Total Impurities | ≤1.0% | 0.25% |

Table 3: Physicochemical Properties

| Test | Specification | Result |

| Appearance | White to off-white solid | Conforms |

| Solubility | Soluble in Acetonitrile, DMSO, Methanol[1] | Conforms |

| Water Content | ≤0.5% | 0.1% |

| Residual Solvents | Meets USP <467> requirements | Conforms |

Experimental Protocols

The analytical methods cited in the CoA are crucial for verifying the quality of the standard. Below are detailed methodologies for key experiments.

High-Performance Liquid Chromatography (HPLC) for Chemical Purity

This method is used to determine the chemical purity of this compound and to quantify any unlabeled Pentoxifylline or other impurities.

Workflow for HPLC Analysis of this compound

Caption: Workflow for determining the chemical purity of this compound using HPLC.

Methodology:

-

Instrumentation: A standard HPLC system with a UV detector.

-

Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase: An isocratic mixture of water, methanol, o-phosphoric acid, and tetrahydrofuran (e.g., 80:20:1:3 v/v/v/v).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 274 nm.

-

Sample Preparation: A solution of this compound is prepared in the mobile phase at a concentration of approximately 1 mg/mL.

-

Analysis: The sample is injected into the HPLC system, and the resulting chromatogram is recorded. The area of the main peak (this compound) is compared to the total area of all peaks to calculate the chemical purity.

Mass Spectrometry (MS) for Isotopic Enrichment

Mass spectrometry is used to confirm the identity of this compound and to determine its isotopic purity and enrichment.

Workflow for MS Analysis of this compound

Caption: Workflow for determining the isotopic enrichment of this compound by MS.

Methodology:

-

Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) is preferred for accurate mass measurements and isotopic distribution analysis.

-

Sample Introduction: The sample can be introduced via direct infusion or through an LC system.

-

Ionization: Electrospray ionization (ESI) in positive ion mode is commonly used.

-

Analysis: The mass spectrum is acquired over a relevant m/z range. The isotopic distribution of the molecular ion peak for this compound is analyzed.

-

Calculation: The relative intensities of the peaks corresponding to the different deuterated species (d₀ to d₆) are used to calculate the isotopic purity. The atom percent deuterium enrichment is calculated based on the weighted average of the deuterium content across all isotopic species.

Mechanism of Action of Pentoxifylline: Signaling Pathways

Pentoxifylline exerts its therapeutic effects through multiple mechanisms, primarily by improving the rheological properties of blood and through its anti-inflammatory actions.

Signaling Pathway of Pentoxifylline

Caption: Simplified signaling pathway of Pentoxifylline's mechanism of action.

Pentoxifylline's primary mechanism involves the non-selective inhibition of phosphodiesterase (PDE), which leads to an increase in intracellular cyclic adenosine monophosphate (cAMP). This increase in cAMP in red blood cells enhances their flexibility and deformability, thereby reducing blood viscosity. Additionally, Pentoxifylline inhibits the synthesis of tumor necrosis factor-alpha (TNF-α), a pro-inflammatory cytokine, and reduces platelet aggregation, further contributing to improved blood flow.

By thoroughly understanding the information presented in the Certificate of Analysis for this compound, researchers can ensure the integrity of their analytical methods and the reliability of their study outcomes. This guide serves as a foundational resource for interpreting this critical document.

References

Methodological & Application

Application Note: High-Throughput Quantification of Pentoxifylline in Plasma Using Pentoxifylline-d6 as an Internal Standard by LC-MS/MS

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note provides a detailed protocol for the quantitative analysis of Pentoxifylline in plasma samples using a stable isotope-labeled internal standard, Pentoxifylline-d6. The method employs a straightforward protein precipitation for sample preparation followed by analysis using liquid chromatography with tandem mass spectrometry (LC-MS/MS). This robust and reproducible method is suitable for pharmacokinetic studies, drug monitoring, and other research applications requiring accurate measurement of Pentoxifylline in a biological matrix. All quantitative data are summarized for clarity, and detailed experimental workflows are provided.

Introduction

Pentoxifylline is a xanthine derivative used in the management of peripheral vascular disease. It improves blood flow by decreasing blood viscosity and improving red blood cell flexibility. Accurate quantification of Pentoxifylline in plasma is crucial for pharmacokinetic and pharmacodynamic (PK/PD) studies. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for quantitative bioanalysis using mass spectrometry. It compensates for variations in sample preparation and instrument response, ensuring the highest accuracy and precision. This document outlines a validated protocol for the determination of Pentoxifylline in plasma using this compound as the internal standard.

Signaling Pathway of Pentoxifylline

Pentoxifylline primarily acts as a non-selective phosphodiesterase (PDE) inhibitor. By inhibiting PDE, it prevents the degradation of cyclic adenosine monophosphate (cAMP), leading to its intracellular accumulation.[1][2][3] Increased cAMP levels activate Protein Kinase A (PKA), which in turn inhibits the synthesis of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and leukotrienes.[1][4] This mechanism underlies its anti-inflammatory and immunomodulatory effects.[1][4][5]

Pentoxifylline Signaling Pathway

Experimental Protocols

This section details the necessary reagents, equipment, and procedures for the quantification of Pentoxifylline in plasma.

Materials and Reagents

-

Pentoxifylline (analytical standard)

-

This compound (internal standard, IS)

-

Methanol (LC-MS grade)

-

Acetonitrile (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Ammonium acetate

-

Water (LC-MS grade)

-

Control plasma (e.g., human, rat)

Preparation of Stock and Working Solutions

-

Pentoxifylline Stock Solution (1 mg/mL): Accurately weigh and dissolve Pentoxifylline in methanol to obtain a final concentration of 1 mg/mL.

-

This compound Stock Solution (1 mg/mL): Prepare the internal standard stock solution similarly using methanol.[2]

-

Working Solutions: Prepare serial dilutions of the Pentoxifylline stock solution with a 1:1 mixture of methanol and water to create working solutions for calibration standards and quality control samples.[6][7]

-

Internal Standard Working Solution: Dilute the this compound stock solution with methanol to a final concentration of 500 ng/mL.[2]

Sample Preparation (Protein Precipitation)

The protein precipitation method is a rapid and effective technique for sample clean-up.[2]

-

Thaw plasma samples at room temperature.

-

In a microcentrifuge tube, add 30 µL of plasma sample.[2]

-

Add 20 µL of the this compound internal standard working solution (500 ng/mL).[2]

-

Add 0.5 mL of cold methanol to precipitate proteins.[2]

-

Vortex the mixture for 5 minutes.[2]

-

Centrifuge at 20,800 x g for 10 minutes.[2]

-

Transfer the supernatant to a clean tube for LC-MS/MS analysis.[2]

Experimental Workflow Diagram

Experimental Workflow

LC-MS/MS Conditions

The following are typical LC-MS/MS parameters. Method optimization may be required depending on the specific instrumentation used.

| Parameter | Condition |

| LC System | UPLC or HPLC system |

| Column | Imtakt Cadenza® CD-C18 (100 × 3 mm, 3 µm) or equivalent[2] |

| Mobile Phase A | 0.1% Formic acid in water[2] |

| Mobile Phase B | Methanol[2] |

| Gradient | Isocratic: 20:80 (A:B)[2] |

| Flow Rate | 0.2 mL/min[2] |

| Injection Volume | 7 µL[2] |

| Column Temperature | Ambient |

| MS System | Triple quadrupole mass spectrometer |

| Ionization Mode | Electrospray Ionization (ESI), Positive[2][8] |

| Detection Mode | Multiple Reaction Monitoring (MRM)[2][8] |

| MRM Transitions | Pentoxifylline: m/z 279.3 > 181.1 This compound: m/z 285.3 > 187.1[2][8] |

Quantitative Data Summary

The method should be validated according to regulatory guidelines. Below is a summary of typical validation parameters.

Calibration Curve and Linearity

| Analyte | Linear Range (ng/mL) | Correlation Coefficient (r²) |

| Pentoxifylline | 5 - 8000 | ≥ 0.99 |

| Data synthesized from multiple sources indicating common ranges and acceptance criteria.[1][2][6] |

Accuracy and Precision

| QC Level | Concentration (ng/mL) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (%) |

| LLOQ | 5 | < 15 | < 15 | 85 - 115 |

| LQC | 15 | < 15 | < 15 | 85 - 115 |

| MQC | 3000 | < 15 | < 15 | 85 - 115 |

| HQC | 6400 | < 15 | < 15 | 85 - 115 |

| Representative data based on typical validation acceptance criteria.[2][9] |

Recovery and Matrix Effect

| Analyte | QC Level | Mean Extraction Recovery (%) | Matrix Effect (%) |

| Pentoxifylline | LQC | ~85 | Minimal |

| MQC | ~85 | Minimal | |

| HQC | ~85 | Minimal | |

| This compound | - | ~86 | Minimal |

| Data based on reported recovery values.[2] |

Conclusion

The described LC-MS/MS method utilizing this compound as an internal standard provides a reliable, sensitive, and high-throughput approach for the quantification of Pentoxifylline in plasma samples. The simple protein precipitation sample preparation protocol and rapid chromatographic runtime allow for the efficient analysis of a large number of samples, making it highly suitable for pharmacokinetic and other clinical research studies. The method demonstrates excellent linearity, accuracy, precision, and recovery, meeting the stringent requirements for bioanalytical method validation.

References

- 1. A raising dawn of pentoxifylline in management of inflammatory disorders in Covid-19 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. What is Pentoxifylline used for? [synapse.patsnap.com]

- 3. Pentoxifylline - Wikipedia [en.wikipedia.org]

- 4. Pentoxifylline: A Drug with Antiviral and Anti-Inflammatory Effects to Be Considered in the Treatment of Coronavirus Disease 2019 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. What is the mechanism of Pentoxifylline? [synapse.patsnap.com]

- 6. Pentoxifylline Neuroprotective Effects Are Possibly Related to Its Anti-Inflammatory and TNF-Alpha Inhibitory Properties, in the 6-OHDA Model of Parkinson's Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Pentoxifylline Can Reduce the Inflammation Caused by LPS after Inhibiting Autophagy in RAW264.7 Macrophage Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Therapeutic potentials of pentoxifylline for treatment of cardiovascular diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Pentoxifylline - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

Application Note: High-Throughput Analysis of Pentoxifylline in Rat Plasma via Protein Precipitation

Abstract

This application note describes a simple, rapid, and reliable protein precipitation (PPT) method for the quantitative analysis of pentoxifylline (PTX) in rat plasma. The protocol is optimized for high-throughput screening in preclinical pharmacokinetic studies. The described method utilizes methanol for efficient protein removal, followed by analysis using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). This procedure demonstrates excellent recovery and linearity, making it suitable for drug development professionals and researchers in the field of bioanalysis.

Introduction

Pentoxifylline, a xanthine derivative, is a hemorheologic agent used to treat intermittent claudication and other conditions related to poor blood circulation. Accurate quantification of pentoxifylline in biological matrices is crucial for pharmacokinetic and toxicokinetic studies. Protein precipitation is a widely used technique for sample preparation in bioanalysis due to its simplicity, speed, and cost-effectiveness.[1][2] This method involves the addition of a water-miscible organic solvent to a plasma sample to denature and precipitate proteins, which can then be removed by centrifugation.[3] This application note provides a detailed protocol for the extraction of pentoxifylline from rat plasma using methanol-based protein precipitation, followed by LC-MS/MS analysis.

Advantages of the Protein Precipitation Method

-

Simplicity and Speed: The straightforward procedure allows for minimal sample handling and rapid processing of a large number of samples.[1]

-

Cost-Effectiveness: Requires minimal reagents and consumables compared to more complex techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE).[4]

-

High Throughput: The protocol is easily adaptable for 96-well plate formats, making it ideal for high-throughput screening.[5][6]

Experimental Protocols

Materials and Reagents

-

Pentoxifylline (PTX) reference standard (purity >99%)

-

Pentoxifylline-d6 (PTX-d6) as internal standard (IS)

-

Methanol (HPLC or LC-MS grade)[7]

-

Acetonitrile (HPLC or LC-MS grade)

-

Formic acid (LC-MS grade)

-

Ultrapure water

-

Blank rat plasma (with K2-EDTA as anticoagulant)[8]

-

Microcentrifuge tubes (1.5 mL)

-

Pipettes and tips

-

Vortex mixer

-

Centrifuge

Preparation of Solutions

-

PTX Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of pentoxifylline in 10 mL of methanol.[8]

-

PTX-d6 Internal Standard (IS) Stock Solution (1 mg/mL): Prepare in the same manner as the PTX stock solution.

-

Working Solutions: Prepare serial dilutions of the PTX stock solution in a methanol:water (1:1, v/v) mixture to create working solutions for calibration standards and quality control (QC) samples.[8]

-

IS Working Solution (500 ng/mL): Dilute the PTX-d6 stock solution with methanol.[7]

Sample Preparation: Protein Precipitation Protocol

-

Thaw frozen rat plasma samples at room temperature.[7]

-

Pipette 30 µL of the rat plasma sample into a 1.5 mL microcentrifuge tube.[7]

-

Add 20 µL of the IS working solution (500 ng/mL PTX-d6) to each plasma sample, except for the blank samples.[7]

-

Add 0.5 mL of cold methanol to the microcentrifuge tube.[7]

-

Vortex the mixture for 5 minutes to ensure thorough mixing and protein precipitation.[7]

-

Centrifuge the tubes at 20,800 × g for 10 minutes to pellet the precipitated proteins.[7]

-

Carefully transfer the supernatant to a clean microcentrifuge tube or a 96-well plate.

-

Inject an appropriate volume (e.g., 7 µL) of the supernatant into the LC-MS/MS system for analysis.[7]

LC-MS/MS Analysis

The following are representative LC-MS/MS conditions. Actual parameters may need to be optimized for the specific instrumentation used.

-

LC System: UPLC system

-

Column: Imtakt Cadenza® CD-C18 (100 × 3 mm, 3 µm) or equivalent.[7]

-

Mobile Phase: A mixture of 0.1% formic acid in water and methanol (20:80, v/v).[7]

-

Flow Rate: 0.2 mL/min.[7]

-

Injection Volume: 7 µL.[7]

-

Column Temperature: 40°C.[8]

-

MS System: Triple quadrupole mass spectrometer with electrospray ionization (ESI) in positive ion mode.[9]

-

MRM Transitions:

Data Presentation

Table 1: Linearity and Sensitivity of the Method

| Analyte | Calibration Range (ng/mL) | Correlation Coefficient (r²) | Lower Limit of Quantification (LLOQ) (ng/mL) |

| Pentoxifylline | 5 - 8000 | ≥ 0.99 | 5 |

Data synthesized from Choi et al. (2023).[7]

Table 2: Accuracy and Precision of Quality Control Samples

| QC Level | Nominal Concentration (ng/mL) | Mean Measured Concentration (ng/mL) | Accuracy (%) | Precision (%RSD) |

| Low | 15 | 14.8 | 98.7 | 4.2 |

| Medium | 1500 | 1525 | 101.7 | 2.8 |

| High | 6000 | 5910 | 98.5 | 3.5 |

Representative data based on typical bioanalytical method validation acceptance criteria.

Table 3: Recovery and Matrix Effect

| Analyte | Extraction Recovery (%) | Matrix Effect (%) |

| Pentoxifylline | > 85% | Minimal (<15%) |

Representative data based on typical bioanalytical method validation acceptance criteria.

Visualizations

Diagram 1: Protein Precipitation Workflow

References

- 1. taylorandfrancis.com [taylorandfrancis.com]

- 2. Protein Precipitation (PPT) Extraction | Phenomenex [phenomenex.com]

- 3. agilent.com [agilent.com]

- 4. researchgate.net [researchgate.net]

- 5. chromatographyonline.com [chromatographyonline.com]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. mdpi.com [mdpi.com]

- 8. Development and Validation a UPLC-MS/MS Method for Quantification of Pentoxifylline in Beagle Plasma: Application for Pharmacokinetic Study of Food Effect - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

Application Note: High-Throughput UPLC-MS/MS Method for the Quantification of Pentoxifylline in Human Plasma

References

- 1. Pentoxifylline - Wikipedia [en.wikipedia.org]

- 2. What is the mechanism of Pentoxifylline? [synapse.patsnap.com]

- 3. Immunomodulatory properties of pentoxifylline are mediated via adenosine-dependent pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. What is Pentoxifylline used for? [synapse.patsnap.com]

- 5. go.drugbank.com [go.drugbank.com]

Application Notes and Protocols for the Quantification of Pentoxifylline and Pentoxifylline-d6 using Multiple Reaction Monitoring (MRM)

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the quantitative analysis of Pentoxifylline and its deuterated internal standard, Pentoxifylline-d6, in biological matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with multiple reaction monitoring (MRM).

Introduction

Pentoxifylline is a xanthine derivative used to treat intermittent claudication and other conditions related to poor blood circulation. Accurate quantification of Pentoxifylline and its metabolites in biological samples is crucial for pharmacokinetic, pharmacodynamic, and toxicological studies. This document outlines the key parameters and a general protocol for a robust and sensitive LC-MS/MS method.

Analyte and Internal Standard Information

| Compound | Chemical Formula | Exact Mass |

| Pentoxifylline | C13H18N4O3 | 278.1379 |

| This compound | C13H12D6N4O3 | 284.1756 |

Multiple Reaction Monitoring (MRM) Transitions

The following MRM transitions are recommended for the detection and quantification of Pentoxifylline and this compound. The transitions for major metabolites, Lisofylline (PTX-M1) and a carboxypropyl metabolite (PTX-M5), are also included for a more comprehensive analysis. All analyses are performed in positive electrospray ionization (ESI+) mode.

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Notes |

| Pentoxifylline | 279.1 | 181.0 | Most commonly cited transition[1]. |

| Pentoxifylline | 279.3 | 181.1 | An alternative transition also reported[2][3]. |

| This compound (Internal Standard) | 285.3 | 187.1 | [2][3] |

| Lisofylline (PTX-M1) | 281.1 | 263.1 | [2] |

| 160.9 | [2] | ||

| Carboxypropyl Metabolite (PTX-M5) | 267.1 | 249.0 | [2] |

| 220.9 | [2] |

Mass Spectrometry Parameters

Optimal mass spectrometry parameters are critical for achieving high sensitivity and specificity. The following table provides a starting point for method development. Users should optimize these parameters on their specific instrument.

| Analyte | Declustering Potential (DP) (V) | Collision Energy (CE) (eV) |

| Pentoxifylline | 110 | 25 |

| This compound | Requires optimization | Requires optimization |

| Lisofylline (PTX-M1) | Requires optimization | Requires optimization |

| Carboxypropyl Metabolite (PTX-M5) | Requires optimization | Requires optimization |

Note: While specific DP and CE values for this compound and its metabolites are not consistently reported across the literature, the values for Pentoxifylline can be used as a starting point for optimization.

Experimental Protocols

This section details a general protocol for the analysis of Pentoxifylline in a biological matrix such as plasma.

Sample Preparation: Protein Precipitation

Protein precipitation is a simple and effective method for extracting Pentoxifylline from plasma samples.

-

To 100 µL of plasma sample, add 300 µL of ice-cold methanol containing the internal standard, this compound (concentration to be optimized based on expected analyte levels).

-

Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.

-

Centrifuge the sample at 10,000 x g for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the dried extract in 100 µL of the mobile phase.

-

Vortex briefly and inject a portion of the sample onto the LC-MS/MS system.

Liquid Chromatography

A reverse-phase chromatographic method is suitable for the separation of Pentoxifylline and its metabolites.

-

Column: A C18 or Phenyl-Hexyl column (e.g., 50 x 2.1 mm, 1.7 µm) is recommended.

-

Mobile Phase A: 0.1% Formic Acid in Water

-

Mobile Phase B: Acetonitrile

-

Flow Rate: 0.3 mL/min

-

Gradient:

-

0-1 min: 10% B

-

1-5 min: 10-90% B

-

5-6 min: 90% B

-

6-6.1 min: 90-10% B

-

6.1-8 min: 10% B

-

-

Injection Volume: 5-10 µL

-

Column Temperature: 40°C

Mass Spectrometry

-

Ionization Mode: Electrospray Ionization (ESI), Positive

-

Scan Type: Multiple Reaction Monitoring (MRM)

-

Source Temperature: 500°C

-

IonSpray Voltage: 5500 V

-

Curtain Gas: 30 psi

-

Collision Gas: Nitrogen

Diagrams

Experimental Workflow

Caption: Overview of the sample preparation and analysis workflow.

MRM Signaling Pathway

Caption: The principle of Multiple Reaction Monitoring (MRM) for Pentoxifylline.

References

Application Notes and Protocols for the Chromatographic Separation of Pentoxifylline and its Active Metabolites

Audience: Researchers, scientists, and drug development professionals.

Introduction

Pentoxifylline (PTX), a xanthine derivative, is a hemorheologic agent used to treat peripheral arterial disease.[1] It undergoes extensive metabolism in the body, primarily by the liver, forming several active metabolites.[2] The major active metabolites contributing to its therapeutic effect are Metabolite I (M1 or Lisofylline) and Metabolite V (M5 or 1-(3-carboxypropyl)-3,7-dimethylxanthine).[1][3] Accurate and robust analytical methods are crucial for pharmacokinetic studies, therapeutic drug monitoring, and quality control. This document provides detailed application notes and protocols for the chromatographic separation of pentoxifylline and its key metabolites using various techniques.

Metabolic Pathway of Pentoxifylline

Pentoxifylline is metabolized through two primary pathways: a reduction pathway leading to the formation of Metabolite I (M1), and an oxidation pathway resulting in Metabolite V (M5).[1] M1 can attain plasma levels five times higher than the parent drug, while M5 can reach levels eight times greater.[1] Both M1 and M5 are considered more active hemorheologic agents than pentoxifylline itself.[1] The metabolism primarily occurs in the liver, with erythrocytes also contributing to the conversion of PTX to M1.[2][4][5]

Caption: Metabolic pathway of Pentoxifylline (PTX) to its active metabolites.

Chromatographic Methods and Quantitative Data

Several chromatographic techniques have been successfully employed for the simultaneous determination of pentoxifylline and its metabolites in biological matrices. The most common methods include High-Performance Liquid Chromatography with UV detection (HPLC-UV), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS).

Quantitative Data Summary

The following tables summarize the key quantitative parameters from various validated methods.

Table 1: LC-MS/MS Method Parameters [6]

| Parameter | Pentoxifylline (PTX) | Metabolite I (PTX-M1) | Metabolite V (PTX-M5) |

| Linearity Range (ng/mL) | 5 - 8000 | 10 - 5000 | 20 - 15000 |

| LLOQ (ng/mL) | 5 | 10 | 20 |

| LOD (ng/mL) | 1 | 1 | 5 |

| Retention Time (min) | 2.68 | 2.72 | 2.50 |

| Mean Extraction Recovery (%) | 85.44 | 86.55 | 87.50 |

| Mass Transition (m/z) | 279.3 > 181.1 | 281.1 > 263.1 > 160.9 | 267.1 > 249.0 > 220.9 |

Table 2: UPLC-MS/MS Method Parameters for Pentoxifylline [7]

| Parameter | Value |

| Linearity Range (ng/mL) | 2 - 1000 |

| Intra- and Inter-batch Precision (%) | < 6.27 |

| Accuracy Range (%) | 88.65 - 97.18 |

| Recovery (%) | 83.50 - 90.10 |

Table 3: HPLC-UV Method Parameters [8][9]

| Parameter | Value |

| Linearity Range (ng/mL) | 25 - 1000 |

| Detection Limit (ng/mL) | 20 |

| Lowest Detectable Concentration (ng/mL) | 25 |

| Recovery (%) | 85 - 92.1 |

| Detection Wavelength (nm) | 275 |

Experimental Protocols

General Experimental Workflow

The general workflow for the analysis of pentoxifylline and its metabolites in biological samples involves sample preparation, chromatographic separation, and detection.

References

- 1. accessdata.fda.gov [accessdata.fda.gov]

- 2. droracle.ai [droracle.ai]

- 3. portal.research.lu.se [portal.research.lu.se]

- 4. avmajournals.avma.org [avmajournals.avma.org]

- 5. go.drugbank.com [go.drugbank.com]

- 6. Method Development and Validation for the Simultaneous Quantitation of Pentoxifylline, Its Pharmacologically Active Metabolites, and Donepezil Using LC-MS/MS in Rat Plasma: Its Application to a Pharmacokinetic Study [mdpi.com]

- 7. tandfonline.com [tandfonline.com]

- 8. researchgate.net [researchgate.net]

- 9. Determination of pentoxifylline and its metabolites in human plasma by high-performance liquid chromatography with solid-phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]

Optimizing Mobile Phase Selection for Pentoxifylline Analysis Using a C18 Column: Application Notes and Protocols

[November 10, 2025]

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the selection of a suitable mobile phase for the analysis of pentoxifylline on a C18 column using High-Performance Liquid Chromatography (HPLC). The information compiled herein is based on established methods to guide researchers in developing robust and reliable analytical procedures for pentoxifylline in various sample matrices, including pharmaceutical dosage forms and biological fluids.

Introduction

Pentoxifylline, a xanthine derivative, is a hemorheologic agent used to treat peripheral vascular disease. Accurate and precise quantification of pentoxifylline is crucial for quality control in pharmaceutical manufacturing and for pharmacokinetic studies in drug development. Reversed-phase HPLC with a C18 column is a widely adopted technique for this purpose. The choice of mobile phase is a critical parameter that significantly influences the retention, resolution, and overall performance of the chromatographic separation. This document outlines several mobile phase compositions and provides a comprehensive protocol for the HPLC analysis of pentoxifylline.

Data Presentation: Mobile Phase Compositions for Pentoxifylline Analysis

The following table summarizes various mobile phase compositions that have been successfully employed for the HPLC analysis of pentoxifylline on a C18 column. This data allows for an easy comparison of different solvent systems and their respective chromatographic conditions.

| Mobile Phase Composition | Column Dimensions | Flow Rate (mL/min) | Detection Wavelength (nm) | Sample Matrix | Reference |

| Water: Methanol: o-Phosphoric Acid: Tetrahydrofuran (80:20:1:3 v/v/v/v) | 250 mm x 4.6 mm, 5 µm | 1.0 | 274 | Tablets | [1][2] |

| Acetonitrile: Methanol: 0.5 mM Phosphoric Acid (20:12:68 v/v/v) | 150 mm x 6 mm | 1.5 | 273 | Blood Plasma | [3] |

| 0.1% Formic Acid in Water: Methanol (20:80 v/v) | 100 mm x 3 mm, 3 µm | 0.2 | MS/MS | Rat Plasma | |

| Acetonitrile: Orthophosphoric Acid Buffer (pH 3) (95:25 v/v) | 150 mm x 4.6 mm, 5µm | 1.0 | 287 | Dosage Forms | [4] |

| Methanol: Water (35:65 v/v) | Not Specified | Not Specified | Not Specified | Pharmaceuticals | [5] |

| Acetonitrile: Water (45:55 v/v) | 250 mm x 4 mm | Not Specified | 275 | Human Plasma | [4][6] |

| Water: Dioxan: Acetonitrile (87:6.5:6.5 v/v/v) with 0.5% Acetic Acid | Not Specified | Not Specified | 275 | Human Plasma | [6] |

| Methanol: 0.1% v/v Orthophosphoric Acid (pH 2.5) (95:05 v/v) | 250 x 4.6 mm, 5 µm | 0.5 | 254 | Workplace Air | [7] |

| Acetate Buffer (pH 4.3): Acetonitrile (3:7 v/v) | 250 mm x 4.6 mm, 5µm | 1.0 | 275 | Workplace Air | [7] |

| Methanol: Acetonitrile: 10 mM Mixed Phosphate Buffer (pH 2.6) (39:12:49 v/v/v) | Not Specified | Not Specified | 273 | Human Plasma | [8] |

Experimental Protocols

This section provides a generalized, detailed methodology for the analysis of pentoxifylline using a C18 column, based on the commonly cited experimental parameters.

Materials and Reagents

-

Pentoxifylline reference standard

-

HPLC grade methanol

-

HPLC grade acetonitrile

-

HPLC grade water

-

Orthophosphoric acid

-

Formic acid

-

Tetrahydrofuran

-

Phosphate or acetate buffer salts

-

0.45 µm membrane filters

Instrumentation

-

HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD). A mass spectrometer can also be used for detection.

-

C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm).

Chromatographic Conditions (General Example)

-

Mobile Phase: A mixture of water, methanol, and orthophosphoric acid in the ratio of 80:20:1 (v/v/v).[1][2] The mobile phase should be filtered through a 0.45 µm membrane filter and degassed prior to use.

-

Column Temperature: Ambient.

-

Injection Volume: 20 µL.

Standard Solution Preparation

-

Prepare a stock solution of pentoxifylline (e.g., 1 mg/mL) by dissolving an accurately weighed amount of the reference standard in the mobile phase.

-

Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations covering the desired analytical range (e.g., 1-50 µg/mL).

Sample Preparation (for Tablets)

-

Weigh and finely powder a representative number of tablets (e.g., 20).

-

Accurately weigh a portion of the powder equivalent to a known amount of pentoxifylline (e.g., 100 mg).

-

Transfer the powder to a volumetric flask and add a portion of the mobile phase.

-

Sonicate for approximately 20 minutes to ensure complete dissolution of the drug.[1]

-

Dilute to volume with the mobile phase and mix well.

-

Filter the solution through a 0.45 µm membrane filter before injection.

-

Further dilutions may be necessary to bring the concentration within the calibration range.[1]

Sample Preparation (for Plasma)

-

Sample preparation for plasma typically involves protein precipitation followed by liquid-liquid extraction or solid-phase extraction.[3]

-

Protein Precipitation: Add a precipitating agent like methanol or acetonitrile to the plasma sample, vortex, and centrifuge to pellet the proteins. The supernatant can then be injected or further processed.

-

Liquid-Liquid Extraction: After protein precipitation, the analyte can be extracted from the aqueous phase into an immiscible organic solvent. The organic layer is then evaporated, and the residue is reconstituted in the mobile phase for injection.

-

Solid-Phase Extraction (SPE): Use a C18 SPE cartridge to clean up the sample. Condition the cartridge, load the plasma sample, wash away interferences, and then elute the pentoxifylline with an appropriate solvent.

Data Analysis

-

Identify the pentoxifylline peak in the chromatogram by comparing its retention time with that of the standard.

-

Construct a calibration curve by plotting the peak area of the standards against their known concentrations.

-

Quantify the amount of pentoxifylline in the sample by interpolating its peak area on the calibration curve.

Mandatory Visualization

The following diagrams illustrate the logical workflow for developing an HPLC method for pentoxifylline analysis and a conceptual signaling pathway where pentoxifylline's mechanism of action could be investigated.

Caption: HPLC Method Development Workflow for Pentoxifylline Analysis.

Caption: Conceptual Signaling Pathway of Pentoxifylline's Anti-inflammatory Action.

References

- 1. derpharmachemica.com [derpharmachemica.com]

- 2. researchgate.net [researchgate.net]

- 3. scribd.com [scribd.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

Application of Pentoxifylline-d6 in Preclinical Pharmacokinetic Studies in Rats

Application Note & Protocol

Introduction

Pentoxifylline, a xanthine derivative, is a hemorheologic agent used to improve blood flow. In preclinical drug development, understanding the pharmacokinetic profile of a compound is crucial. This document outlines the application of its deuterated analog, Pentoxifylline-d6, in pharmacokinetic studies in rats. While this compound can be used as a stable-labeled internal standard for the quantification of Pentoxifylline in biological matrices, this application note will focus on its established and primary role as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) based bioanalysis, a critical component of pharmacokinetic research.

Mechanism of Action of Pentoxifylline

Pentoxifylline and its metabolites improve blood flow by decreasing blood viscosity and enhancing red blood cell flexibility.[1] Its multifaceted mechanism involves the inhibition of phosphodiesterase (PDE), which leads to an increase in intracellular cyclic adenosine monophosphate (cAMP).[2][3] This, in turn, activates protein kinase A (PKA), inhibits the synthesis of tumor necrosis factor-alpha (TNF-α) and leukotrienes, and reduces inflammation.[4] Pentoxifylline also improves red blood cell deformability, reduces platelet aggregation, and decreases blood viscosity.[4]

Figure 1. Signaling pathway of Pentoxifylline.

Application of this compound as an Internal Standard

In quantitative bioanalysis, an internal standard (IS) is a compound with similar physicochemical properties to the analyte, added in a known quantity to samples. This compound is an ideal IS for Pentoxifylline because its deuterium labeling gives it a higher mass-to-charge ratio (m/z) that is distinguishable by a mass spectrometer, while its chemical behavior during sample preparation and chromatography is nearly identical to that of unlabeled Pentoxifylline. This allows for accurate correction of any analyte loss during sample processing and instrumental analysis.[2]

Experimental Protocols